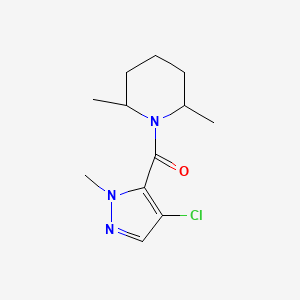![molecular formula C21H12Cl2N4O4 B10899630 2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazo[1,2-a]pyridin-3-amine](/img/structure/B10899630.png)
2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazo[1,2-a]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is a complex organic compound that features a unique combination of functional groups, including imidazo[1,2-a]pyridine and benzodioxole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the 2,4-Dichlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the imidazo[1,2-a]pyridine core reacts with 2,4-dichlorobenzene in the presence of a strong base.
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via the condensation of catechol with formaldehyde, followed by nitration to introduce the nitro group.
Final Coupling Reaction: The final step involves the condensation of the imidazo[1,2-a]pyridine derivative with the benzodioxole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the nitro group may participate in redox reactions, while the imidazo[1,2-a]pyridine core can interact with nucleic acids or proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine
- N-[2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine
Uniqueness
The uniqueness of N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
This detailed overview provides a comprehensive understanding of N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C21H12Cl2N4O4 |
|---|---|
Peso molecular |
455.2 g/mol |
Nombre IUPAC |
(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C21H12Cl2N4O4/c22-13-4-5-14(15(23)8-13)20-21(26-6-2-1-3-19(26)25-20)24-10-12-7-17-18(31-11-30-17)9-16(12)27(28)29/h1-10H,11H2/b24-10+ |
Clave InChI |
XQKTXRMBHMHJLG-YSURURNPSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C(=C2)/C=N/C3=C(N=C4N3C=CC=C4)C5=C(C=C(C=C5)Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=NC3=C(N=C4N3C=CC=C4)C5=C(C=C(C=C5)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)methylylidene(2-chloro-6-ethoxybenzene-4,1-diyl)oxy]}diacetonitrile](/img/structure/B10899550.png)
![4-methyl-N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)](/img/structure/B10899559.png)
![ethyl 4-[(4-oxo-2-phenylquinazolin-3(4H)-yl)amino]benzoate](/img/structure/B10899573.png)

![1-[(4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899588.png)
![(2E)-2-cyano-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10899591.png)

![5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10899601.png)
![2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10899608.png)
![N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10899609.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10899612.png)
![4-(5-phenyl-1,3-oxazol-2-yl)-N-{(E)-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methylidene}aniline](/img/structure/B10899617.png)
![(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10899624.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10899648.png)
